molecular formula C18H34O2 B3052729 oxacyclononadecan-2-one CAS No. 4444-85-3

oxacyclononadecan-2-one

Cat. No.: B3052729
CAS No.: 4444-85-3
M. Wt: 282.5 g/mol
InChI Key: PGRBVLPTXLOMNB-UHFFFAOYSA-N
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Description

Oxacyclohexadecan-2-one (CAS: 106-02-5), also known as Exaltolide or Pentadecanolide, is a macrocyclic lactone with a 16-membered ring structure comprising 15 carbons and one oxygen atom . Its molecular formula is C₁₅H₂₈O₂, and it has a molecular weight of 240.38 g/mol . This compound is widely used in perfumery due to its musky odor and stability in formulations . Synonyms include 15-Pentadecanolide, Cyclopentadecanolide, and Thibetolide, reflecting its historical use in luxury fragrances .

Structurally, oxacyclohexadecan-2-one is synthesized via intramolecular esterification of 15-hydroxypentadecanoic acid, forming a cyclic ester (lactone) . Its IUPAC Standard InChIKey (FKUPPRZPSYCDRS-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Properties

IUPAC Name

oxacyclononadecan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c19-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20-18/h1-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRBVLPTXLOMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCCC(=O)OCCCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504917
Record name 1-Oxacyclononadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4444-85-3
Record name 1-Oxacyclononadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxacyclononadecan-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of long-chain hydroxy acids. For instance, the cyclization of 18-hydroxyoctadecanoic acid under acidic conditions can yield oxacyclononadecan-2-one. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of oxacyclononadecan-2-one may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of unsaturated fatty acids followed by cyclization. This approach allows for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Oxacyclononadecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxacyclononadecan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of oxacyclononadecan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The lactone ring structure allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural and Molecular Properties

Property Oxacyclohexadecan-2-one (16-membered) Oxacycloheptadecan-2-one (17-membered)
Molecular Formula C₁₅H₂₈O₂ C₁₆H₃₀O₂
Molecular Weight 240.38 g/mol 254.41 g/mol
CAS Number 106-02-5 109-29-5
IUPAC InChIKey FKUPPRZPSYCDRS-UHFFFAOYSA-N LOKPJYNMYCVCRM-UHFFFAOYSA-N
Key Synonyms Exaltolide, Pentadecanolide Dihydroambrettolide, Cyclohexadecanolide

Key Insights :

  • The additional CH₂ group in oxacycloheptadecan-2-one increases its molecular weight by ~14 g/mol and extends the carbon chain, altering its spatial conformation .
  • Both compounds share a lactone functional group but differ in ring size, influencing their physicochemical behavior and applications.

Physicochemical and Commercial Properties

  • Oxacyclohexadecan-2-one :
    • Priced at €50.00/100g (CymitQuimica, 2025) .
    • Used in high-end perfumes for its intense musk profile .
  • Oxacycloheptadecan-2-one: Limited commercial pricing data, but structurally related to ambrettolide (a 18-membered lactone), suggesting applications in cosmetics and flavoring .

Research Findings

  • Volatility and Odor Profile: Smaller lactones (e.g., 16-membered) exhibit higher volatility and stronger odor intensity compared to larger analogs . Oxacyclohexadecan-2-one’s musk scent is more pronounced than oxacycloheptadecan-2-one’s subtler profile, which is closer to ambrettolide .
  • Stability : Both compounds are stable under standard storage conditions, but the 17-membered lactone may show marginally lower solubility in polar solvents due to increased hydrophobicity .

Biological Activity

Oxacyclononadecan-2-one, also known as 1-oxacyclononadecan-2-one, is a cyclic lactone that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

  • Molecular Formula : C18_{18}H34_{34}O2_{2}
  • Average Mass : 282.468 g/mol
  • Structural Characteristics : The compound features a 17-membered ring structure typical of lactones, which influences its chemical reactivity and biological interactions.

The biological activity of oxacyclononadecan-2-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular pathways, leading to diverse biological effects. The exact mechanisms remain under investigation, but preliminary studies suggest that it may affect cell signaling pathways related to cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that oxacyclononadecan-2-one exhibits significant antimicrobial properties. In particular, it has shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Oxacyclononadecan-2-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have demonstrated that oxacyclononadecan-2-one possesses anticancer properties, particularly against lung adenocarcinoma cells (A549). The compound's cytotoxic effects were evaluated using standard assays, revealing promising results in terms of reducing cell viability.

Table 2: Anticancer Activity of Oxacyclononadecan-2-one

Cell LineConcentration (µM)Viability (%)Reference
A549 (Lung cancer)10045
HSAEC1-KT (Normal)10080

Case Studies

Several case studies have explored the potential applications of oxacyclononadecan-2-one in clinical settings:

  • Case Study on Antimicrobial Resistance : A study highlighted the efficacy of oxacyclononadecan-2-one in treating infections caused by resistant strains of S. aureus in a clinical environment, demonstrating its potential as a therapeutic agent in antibiotic-resistant infections.
  • Case Study on Cancer Treatment : Research involving A549 cells showed that treatment with oxacyclononadecan-2-one significantly reduced cell proliferation compared to untreated controls, suggesting its potential role as an adjunct therapy in lung cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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